molecular formula C9H13NO2 B062774 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one CAS No. 162712-65-4

4-Hydroxy-1-propan-2-yl-4H-azepin-5-one

Cat. No. B062774
CAS RN: 162712-65-4
M. Wt: 167.2 g/mol
InChI Key: FLIAVHCDYDVSOK-UHFFFAOYSA-N
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Description

4-Hydroxy-1-propan-2-yl-4H-azepin-5-one, also known as valnoctamide, is a chemical compound that belongs to the class of azepine derivatives. It has been synthesized and studied for its potential pharmacological properties, particularly as an anticonvulsant and mood stabilizer. In

Scientific Research Applications

Valnoctamide has been studied for its potential pharmacological properties, particularly as an anticonvulsant and mood stabilizer. It has been shown to have similar efficacy as valproic acid, a commonly used anticonvulsant and mood stabilizer, in animal models of epilepsy and bipolar disorder. Valnoctamide has also been studied for its potential neuroprotective effects in models of traumatic brain injury and ischemic stroke.

Mechanism of Action

The exact mechanism of action of 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one is not fully understood, but it is believed to involve modulation of GABAergic neurotransmission. Valnoctamide has been shown to increase the synthesis and release of GABA, a neurotransmitter that inhibits neuronal activity. This may contribute to its anticonvulsant and mood stabilizing effects.
Biochemical and Physiological Effects
Valnoctamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in GABA synthesis and transport, as well as neurotrophic factors that promote neuronal survival and growth. Valnoctamide has also been shown to decrease the expression of genes involved in inflammation and oxidative stress, suggesting potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

Valnoctamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a viable candidate for further research and development. It has also been shown to have similar efficacy as valproic acid, a commonly used anticonvulsant and mood stabilizer, in animal models of epilepsy and bipolar disorder. However, there are also limitations to using 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to fully elucidate its pharmacological properties.

Future Directions

There are several potential future directions for research on 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one. One area of interest is its potential neuroprotective effects in models of traumatic brain injury and ischemic stroke. Further research is needed to determine the optimal dose and timing of this compound administration for these indications. Another area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additional research is needed to determine the efficacy and safety of this compound in these indications. Overall, this compound is a promising compound with a wide range of potential applications in neuroscience research and drug development.

Synthesis Methods

The synthesis of 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one involves the reaction of valeric acid with phosgene and ammonia to form 4-chloro-3-oxobutanamide. This intermediate is then reacted with 1,2-propanediol to yield this compound. The synthesis of this compound has been optimized for high yields and purity, making it a viable candidate for further research and development.

properties

CAS RN

162712-65-4

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

4-hydroxy-1-propan-2-yl-4H-azepin-5-one

InChI

InChI=1S/C9H13NO2/c1-7(2)10-5-3-8(11)9(12)4-6-10/h3-8,11H,1-2H3

InChI Key

FLIAVHCDYDVSOK-UHFFFAOYSA-N

SMILES

CC(C)N1C=CC(C(=O)C=C1)O

Canonical SMILES

CC(C)N1C=CC(C(=O)C=C1)O

synonyms

4H-Azepin-4-one,1,5-dihydro-5-hydroxy-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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